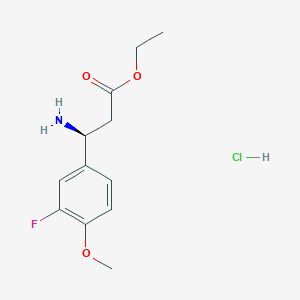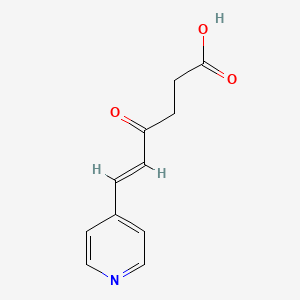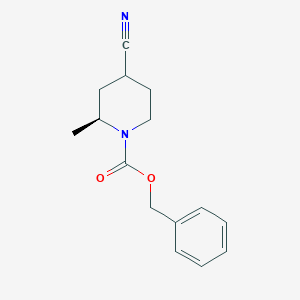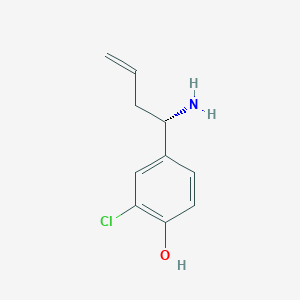
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is a chiral compound with a specific stereochemistry at the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-aminobut-3-en-1-yl derivatives.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group is introduced to the phenol ring. This is often achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminobut-3-en-1-yl)-2-fluorophenol: A similar compound with a fluorine atom instead of chlorine.
4-(1-Aminobut-3-en-1-yl)-2-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
4-[(1S)-1-aminobut-3-enyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9,13H,1,3,12H2/t9-/m0/s1 |
Clé InChI |
NXIGHDQLDUUBEA-VIFPVBQESA-N |
SMILES isomérique |
C=CC[C@@H](C1=CC(=C(C=C1)O)Cl)N |
SMILES canonique |
C=CCC(C1=CC(=C(C=C1)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


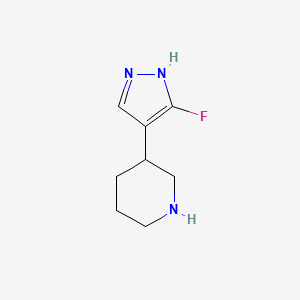
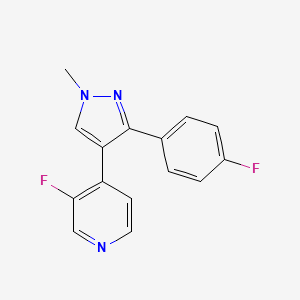
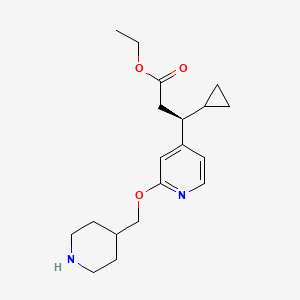
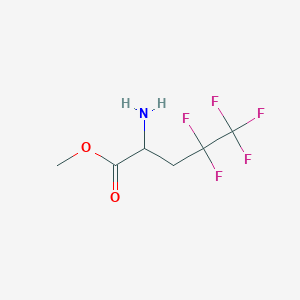
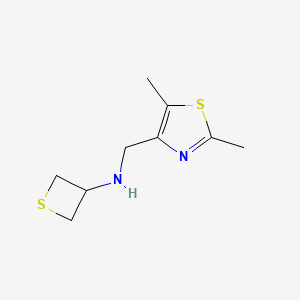
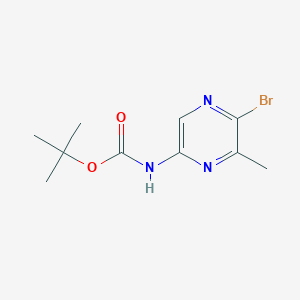
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

